molecular formula C12H13NO2 B186919 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione CAS No. 4392-17-0

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

Cat. No.: B186919
CAS No.: 4392-17-0
M. Wt: 203.24 g/mol
InChI Key: QYWBVSRVOJXMFZ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione is a chemical compound with the molecular formula C₁₂H₁₃NO₂ It is a member of the benzazonine family, characterized by a nine-membered ring structure fused with a benzene ring

Chemical Reactions Analysis

3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, oxidation with selenium dioxide can lead to the formation of different products depending on the substrate and reaction conditions . The compound’s reactivity is largely influenced by the presence of the carbonyl groups and the nitrogen atom in its structure.

Properties

IUPAC Name

3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-3-4-8-12(15)13-10-6-2-1-5-9(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWBVSRVOJXMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341980
Record name 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-17-0
Record name 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6,7-HEXAHYDRO-1H-1-BENZAZONINE-2,7-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 2
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 3
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 4
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 5
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione
Reactant of Route 6
3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

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